

# Cell viability assay protocol using CMLD012612

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Compound of Interest

Compound Name: CMLD012612

Cat. No.: B606747

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## **Application Note & Protocol**

Topic: Determination of Cancer Cell Viability Following Treatment with the MTHFD2 Inhibitor **CMLD012612** 

Audience: Researchers, scientists, and drug development professionals.

#### Introduction

CMLD012612 is a potent and selective inhibitor of Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2), a mitochondrial enzyme crucial in one-carbon (1C) metabolism. The MTHFD2 enzyme is responsible for generating 1C units required for the synthesis of purines and thymidine, which are essential building blocks for DNA replication.[1][2] In many cancer types, MTHFD2 is significantly overexpressed, while its expression in healthy adult tissues is minimal. [1][2] This differential expression makes MTHFD2 a compelling target for anticancer therapies. Inhibition of MTHFD2 disrupts the production of essential metabolites, leading to thymidine depletion, DNA replication stress, S-phase arrest, and eventual apoptosis in cancer cells.[3] This application note provides a detailed protocol for assessing the effect of CMLD012612 on cancer cell viability using the CellTiter-Glo® Luminescent Cell Viability Assay.

# **Principle of the Assay**

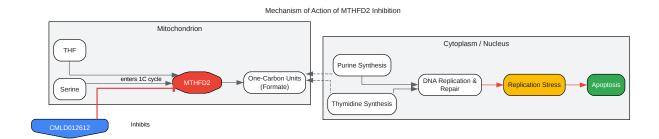
The CellTiter-Glo® Luminescent Cell Viability Assay is a sensitive method that quantifies the number of viable cells in culture based on the amount of ATP present, as ATP is a key indicator of metabolically active cells.[4] The assay procedure involves adding a single reagent directly to the cultured cells. This reagent causes cell lysis and initiates a luciferase-catalyzed reaction



that generates a stable "glow-type" luminescent signal, which is proportional to the amount of ATP. The quantity of ATP is, in turn, directly proportional to the number of viable cells in the culture.[4]

# **Signaling Pathway of MTHFD2 Inhibition**

The diagram below illustrates the mechanism by which **CMLD012612**, as an MTHFD2 inhibitor, impacts cancer cell survival.



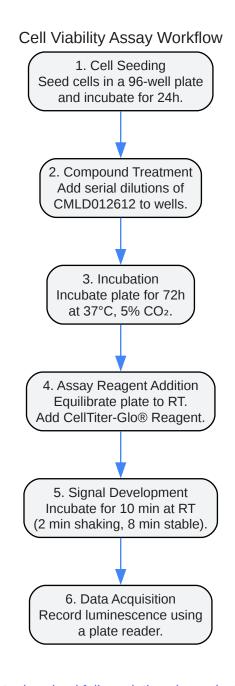
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Caption: MTHFD2 inhibition by **CMLD012612** blocks one-carbon metabolism, leading to replication stress.

# **Experimental Workflow**

The following diagram outlines the major steps of the cell viability assay protocol.





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Caption: Workflow for assessing cell viability after **CMLD012612** treatment.

# **Detailed Experimental Protocol Materials and Reagents**

- Cancer cell line of interest (e.g., Acute Myeloid Leukemia (AML) or breast cancer cell lines)
- CMLD012612 (stock solution in DMSO)



- Appropriate cell culture medium (e.g., RPMI-1640 or DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Trypsin-EDTA
- Phosphate-Buffered Saline (PBS)
- CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega, Cat.# G7570)
- Sterile, opaque-walled 96-well microplates (suitable for luminescence)
- Dimethyl sulfoxide (DMSO, cell culture grade)

## **Protocol Steps**

- · Cell Seeding:
  - Culture cancer cells to ~80% confluency.
  - For adherent cells, wash with PBS, detach using Trypsin-EDTA, and neutralize with complete medium. For suspension cells, collect directly.
  - Count cells and adjust the density to 5 x 10<sup>4</sup> cells/mL in complete medium.
  - $\circ$  Dispense 100  $\mu$ L of the cell suspension into each well of an opaque-walled 96-well plate (5,000 cells/well).
  - Include wells with medium only for background luminescence measurement.
  - Incubate the plate for 24 hours at 37°C in a 5% CO<sub>2</sub> humidified incubator.
- Compound Preparation and Treatment:
  - Prepare a 2X serial dilution of CMLD012612 in a separate 96-well plate. Start with a high concentration (e.g., 200 μM) and dilute down in culture medium.



- Ensure the final DMSO concentration in the highest concentration well does not exceed 0.5% to avoid solvent toxicity. Prepare a vehicle control (medium with the same percentage of DMSO).
- Remove the old medium from the cell plate (for adherent cells) and add 100 μL of the
   CMLD012612 dilutions or vehicle control to the respective wells. For suspension cells, add
   100 μL directly to bring the total volume to 200 μL.
- Incubation:
  - Incubate the plate for 72 hours at 37°C in a 5% CO<sub>2</sub> humidified incubator.
- Assay Procedure (CellTiter-Glo®):
  - Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[4]
  - Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
  - Add 100 μL of the reconstituted CellTiter-Glo® Reagent to each well.[4]
  - Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[4]
  - Incubate the plate at room temperature for an additional 10 minutes to stabilize the luminescent signal.
- Data Acquisition:
  - Measure the luminescence of each well using a microplate reader.

# **Data Presentation and Analysis**

The viability of cells treated with **CMLD012612** is expressed as a percentage relative to the vehicle-treated control cells.

Calculation: Percentage Viability = [(Luminescence\_Sample - Luminescence\_Background) / (Luminescence\_Vehicle - Luminescence\_Background)] x 100



The IC<sub>50</sub> value (the concentration of inhibitor that reduces cell viability by 50%) can be determined by plotting the percentage viability against the log concentration of **CMLD012612** and fitting the data to a four-parameter logistic curve.

**Table 1: Hypothetical Viability Data for AML Cell Line** 

(MOLM-13)

| <u>(IVIOLIVI-13)</u><br>CMLD012612 Conc. (μM) | Raw Luminescence (RLU) | % Viability vs. Vehicle |
|---|------------------------|-------------------------|
| 0 (Vehicle)                                   | 850,000                | 100.0%                  |
| 0.01  | 835,000                | 98.2%                   |
| 0.05  | 765,000                | 90.0%                   |
| 0.1   | 620,500                | 73.0%                   |
| 0.5   | 433,500                | 51.0%                   |
| 1.0   | 255,000                | 30.0%                   |
| 5.0   | 85,000                 | 10.0%                   |
| 10.0  | 42,500                 | 5.0%                    |
| Medium Blank                                  | 1,500                  | 0.0%                    |

Table 2: Calculated IC<sub>50</sub> Values for CMLD012612 in

**Various Cancer Cell Lines** 

| Cell Line                 | Cancer Type            | IC <sub>50</sub> (μΜ) |
|---------------------------|------------------------|-----------------------|
| MOLM-13                   | Acute Myeloid Leukemia | 0.48                  |
| MV-4-11                   | Acute Myeloid Leukemia | 0.65                  |
| MCF-7                     | Breast Cancer          | 1.20                  |
| MDA-MB-231                | Breast Cancer          | 1.55                  |
| HCT116                    | Colorectal Carcinoma   | 2.10                  |
| Non-tumorigenic (Control) | Normal Fibroblast      | > 50.0                |



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